REACTION_CXSMILES
|
[ClH:1].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[N:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:5][CH:4]=1>C(OCC)(=O)C>[ClH:2].[ClH:1].[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[CH:7][CH:8]=1 |f:3.4.5|
|
Name
|
(+)-1-[(4-chlorophenyl)phenylmethyl]-4-(tert-butoxycarbonyl)piperazine-2D-(−)-O,O′-dibenzoyltartaric acid salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45.9 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
(+)-1-[(4-chlorophenyl)phenylmethyl]-4-(tert-butoxycarbonyl)piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a solution prepared
|
Type
|
ADDITION
|
Details
|
was added dropwise at 20° C. over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
was stirred at this temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
were washed with toluene
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
CUSTOM
|
Details
|
were dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.7 mmol | |
AMOUNT: MASS | 8.51 g | |
YIELD: PERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |